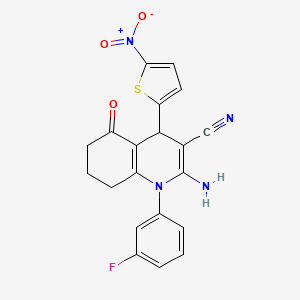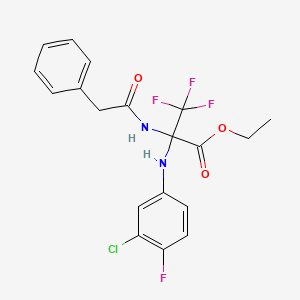![molecular formula C21H22N2O5 B15002404 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups at positions 2, 3, and 4, and an ethyl linker attached to a quinoline moiety at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative and the benzamide precursor. The key steps include:
Preparation of Quinoline Derivative: Quinolin-8-ol is reacted with an appropriate alkylating agent to introduce the ethyl linker.
Formation of Benzamide Precursor: 2,3,4-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The quinoline derivative and the benzamide precursor are coupled under basic conditions, typically using a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines, such as HepG2.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is believed to be mediated through the inhibition of key enzymes and disruption of cellular processes in cancer cells . The quinoline moiety plays a crucial role in binding to the target sites, while the methoxy groups enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide stands out due to its specific substitution pattern on the benzamide core, which imparts unique chemical and biological properties. The presence of three methoxy groups enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide |
InChI |
InChI=1S/C21H22N2O5/c1-25-17-10-9-15(19(26-2)20(17)27-3)21(24)23-12-13-28-16-8-4-6-14-7-5-11-22-18(14)16/h4-11H,12-13H2,1-3H3,(H,23,24) |
InChI Key |
DAPOQOFBEGBXLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(tert-butyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B15002327.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B15002338.png)
![2-[(E)-{2-[3-(1H-tetrazol-5-yl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15002344.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
![(3Z)-4-hydroxy-3-[(2S,3S,4S)-3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B15002360.png)
![(2Z)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B15002366.png)
![N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide](/img/structure/B15002379.png)
![(1S,2S,4S,6R)-3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15002384.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)

![Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002392.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
![1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
